molecular formula C10H8O3 B13686287 5,7-Dimethylbenzofuran-2,3-dione

5,7-Dimethylbenzofuran-2,3-dione

Cat. No.: B13686287
M. Wt: 176.17 g/mol
InChI Key: UGAZSISCZGCMMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylbenzofuran-2,3-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct complex benzofuran derivatives . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure high purity and yield. The use of advanced technologies such as microwave-assisted synthesis (MWI) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylbenzofuran-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the benzofuran ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2,3-dione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of 5,7-Dimethylbenzofuran-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and proteins, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Biological Activity

5,7-Dimethylbenzofuran-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of methyl groups at the 5 and 7 positions enhances its stability and reactivity, contributing to its biological activity.

Biological Activities

Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

Antiviral Activity : The compound also demonstrates antiviral effects. Studies suggest that it can interfere with viral replication processes, thereby reducing the viral load in infected cells.

Anticancer Properties : One of the most promising aspects of this compound is its anticancer activity. It has been observed to induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific oncogenic signaling pathways .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits several enzymes involved in critical cellular processes. For example, it has been shown to inhibit topoisomerases and kinases that are essential for DNA replication and cell division.
  • Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells while sparing normal cells .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityUnique Features
This compound Antibacterial, antiviral, anticancerMethyl substitutions enhance stability
Benzofuran Antitumor, anti-inflammatoryParent compound with broader applications
Coumarin AnticoagulantKnown for its anticoagulant properties

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing dose-dependent efficacy in tumor size reduction .
  • Antibacterial Testing : In vitro studies using agar diffusion methods revealed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

5,7-dimethyl-1-benzofuran-2,3-dione

InChI

InChI=1S/C10H8O3/c1-5-3-6(2)9-7(4-5)8(11)10(12)13-9/h3-4H,1-2H3

InChI Key

UGAZSISCZGCMMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=O)O2)C

Origin of Product

United States

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